

Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: **1-Methyl-1H-imidazole-4-carbonitrile**

Cat. No.: **B1306190**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-4-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the imidazole core and the cyano group, make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The imidazole ring can participate in various non-covalent interactions with biological targets, while the nitrile moiety can be chemically transformed into other functional groups or act as a key pharmacophoric element. This document provides an overview of the applications of **1-Methyl-1H-imidazole-4-carbonitrile** in drug discovery, with a focus on its use in the development of kinase inhibitors. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this area.

Application: Development of Janus Kinase 2 (JAK2) Inhibitors

A prominent application of the 1-methyl-1H-imidazole scaffold is in the design of potent and selective inhibitors of Janus Kinase 2 (JAK2).^{[1][2][3]} The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors, and its

dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.

[1] Consequently, JAK2 has emerged as a key therapeutic target.

Researchers have successfully utilized the 1-methyl-1H-imidazole core as a hinge-binding motif to develop small molecule JAK2 inhibitors. The nitrogen atoms of the imidazole ring can form critical hydrogen bond interactions with the hinge region of the kinase domain, a common strategy in kinase inhibitor design.

Lead Compound: (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)-3-(5-methyl-1H-imidazol-2-yl)propanamide (Compound 19a)

A notable example is the discovery of compound 19a, a potent and orally bioavailable JAK2 inhibitor.[1] This compound incorporates a 1-methyl-1H-imidazole moiety, which was optimized from a 1H-pyrazole series to improve physicochemical and pharmacokinetic properties.

Quantitative Biological Data for Compound 19a and Analogs

The following table summarizes the in vitro and cellular activity of compound 19a and its analogs against JAK family kinases.

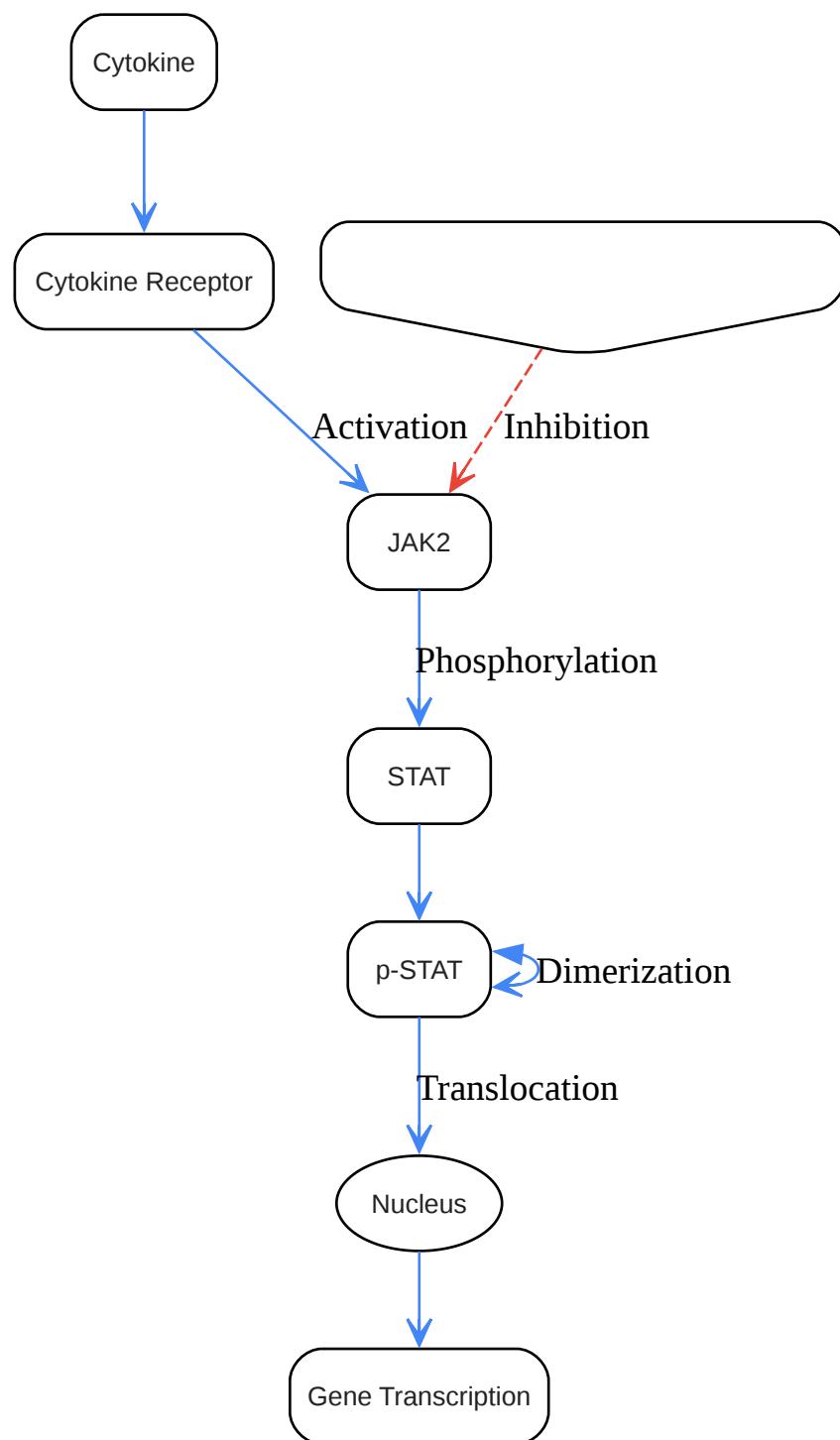
Compound	JAK1 IC50 (μM)	JAK2 IC50 (μM)	JAK3 IC50 (μM)	TYK2 IC50 (μM)	Ba/F3 IC50 (μM)	TEL-JAK2 Cellular IC50 (μM)	UKE-1 Cellular IC50 (μM)
19a	0.025	0.003	0.430	0.020	0.034	0.028	
Analog 13a	-	0.003	-	-	0.034	-	
Analog 13d	-	0.033	-	-	-	-	
Analog 13h	-	0.012	-	-	-	-	
AZD1480 (24)	0.004	0.002	0.750	0.004	0.003	0.003	

Data extracted from "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors".

[1]

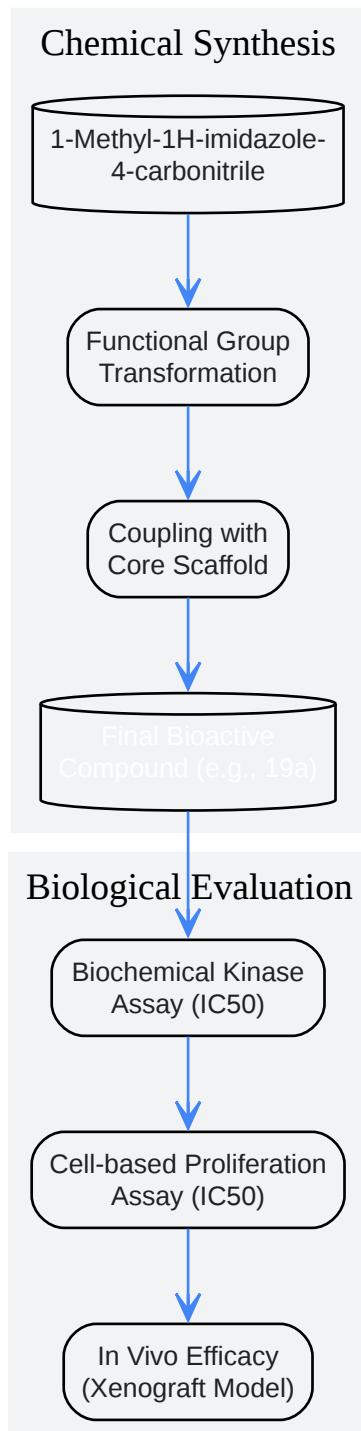
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.



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Caption: The JAK/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole derivatives.



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